molecular formula C13H23NO3 B1440451 tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate CAS No. 543910-49-2

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate

Cat. No. B1440451
CAS RN: 543910-49-2
M. Wt: 241.33 g/mol
InChI Key: MRMYRYLVMIZVQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .


Molecular Structure Analysis

The molecular formula of Tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is C13H23NO3 . The molecular weight is 241.33 g/mol . The InChI string is InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate include a molecular weight of 241.33 g/mol , XLogP3-AA of 1.8 , one hydrogen bond donor count , three hydrogen bond acceptor count , two rotatable bond count , and a topological polar surface area of 49.8 Ų .

Scientific Research Applications

Precursor to Biologically Active Compounds

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate: has been synthesized with good yield and selectivity from commercially available 4-bromo-1H-indole . It serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B , which are known for their anticancer, anti-inflammatory, and analgesic properties .

Scaffold in Synthesis of Natural Products

The compound’s structure is significant as a scaffold in the synthesis of natural prenyl indole derivatives. These derivatives are isolated from plants, bacteria, and fungi and have a wide range of biological activities .

Catalytic Oxidation of Hydrocarbons

In the field of synthetic organic chemistry, tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate can be used in the catalytic oxidation of hydrocarbons. This process is crucial for creating valuable intermediates for different compounds such as plasticizers, perfumes, and epoxy resins .

Epoxidation of Alkenes

The compound has applications in the epoxidation of alkenes using tert-butyl hydroperoxide as an oxidizing agent. Epoxides are valuable intermediates for preparing fine chemicals, pharmaceuticals, and agrochemicals .

Hydroxylation of Alkanes

It also plays a role in the hydroxylation of alkanes to produce alcohols and ketones. These products are important intermediates in the preparation of various significant compounds .

Antioxidant Properties

Though not directly related to tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate , tert-butyl hydroquinone (TBHQ), a related compound, is widely used as a preservative in foods and oils. It showcases the potential antioxidant properties that can be explored in similar tert-butyl compounds .

Future Directions

The unique structure and diverse applications of Tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate make it an intriguing subject for further exploration and experimentation. It could potentially serve as a precursor to biologically active natural products , opening up new avenues for research in medicinal chemistry and drug discovery.

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-hydroxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMYRYLVMIZVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673753
Record name tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate

CAS RN

543910-49-2
Record name tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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